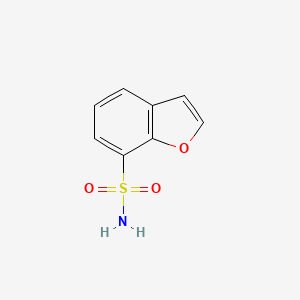

1-Benzofuran-7-sulfonamide

概要

説明

“1-Benzofuran-7-sulfonamide” is a derivative of benzofuran . Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings . It is found in many natural and synthetic compounds and has a wide range of biological and pharmacological applications . Benzofuran and its derivatives are considered suitable structures for drug invention and development .

Synthesis Analysis

A new series of 20 benzofuran-based sulphonamides was synthesized from salicylaldehyde and ortho-vanillin . The synthesized compounds were characterized using Fourier-transform infrared spectroscopy (FT-IR), Proton nuclear magnetic resonance (1 H-NMR), and Mass spectroscopic studies .

Molecular Structure Analysis

Benzofuran’s chemical structure is composed of fused benzene and furan rings . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .

Chemical Reactions Analysis

Benzofuran is a heterocyclic compound that can be obtained through synthetic reactions . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies .

科学的研究の応用

Anticancer Therapeutic Potential

Benzofuran scaffolds, including 1-Benzofuran-7-sulfonamide, have shown significant potential in anticancer therapy . They have demonstrated extraordinary inhibitory potency against a panel of human cancer cell lines compared with a wide array of reference anticancer drugs . This makes benzofurans promising candidates for development as anticancer agents .

Structure-Activity Relationship in Anticancer Activity

The structure-activity relationship of benzofuran derivatives, including 1-Benzofuran-7-sulfonamide, has been studied extensively in the context of anticancer activity . Evaluating the chemical structure of these compounds guides medicinal chemists in designing new drugs for cancer therapy .

Antimicrobial Agents

Benzofuran-based compounds, such as 1-Benzofuran-7-sulfonamide, have also been explored as antimicrobial agents . Researchers are working on understanding the substitution pattern around the nucleus to develop structure-activity relationships (SAR) on these derivatives as antimicrobial agents .

Drug Design and Synthesis

The unique physicochemical characteristics and versatile features of benzofuran make it an essential compound in the design and synthesis of new drugs . Its chemical structure, composed of fused benzene and furan rings, allows medicinal chemists to synthesize new derivatives that can be applied to a variety of disorders .

Natural Product Derivatives

Benzofuran is a heterocyclic compound found naturally in plants . This natural occurrence of benzofuran provides a basis for the development of natural product derivatives, which can have diverse biological activities.

In Vivo/In Vitro Applications

The benzofuran derivatives, including 1-Benzofuran-7-sulfonamide, have shown excellent results in in vivo/in vitro applications . This makes them valuable tools in preclinical and clinical research.

作用機序

Target of Action

1-Benzofuran-7-sulfonamide is a compound that belongs to the class of benzofuran derivatives . Benzofuran derivatives have been found to be suitable structures with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis Benzofuran derivatives have been reported to have antimicrobial properties , suggesting that their targets could be microbial cells.

Mode of Action

It is known that benzofuran derivatives exhibit their antimicrobial activity through various mechanisms . For instance, some benzofuran derivatives have been found to exhibit better antimicrobial activity when they contain halogens, nitro, and hydroxyl groups at certain positions . This suggests that the interaction of 1-Benzofuran-7-sulfonamide with its targets could involve these functional groups, leading to changes that inhibit the growth or function of the microbial cells.

Biochemical Pathways

Benzofuran derivatives have been reported to have a wide array of biological activities This suggests that they could affect multiple biochemical pathways, leading to various downstream effects

Pharmacokinetics

It has been reported that one of the targets achieved with most of the more recent compounds, including benzofuran derivatives, is improved bioavailability . This suggests that 1-Benzofuran-7-sulfonamide could have favorable ADME properties that enhance its bioavailability.

Result of Action

Benzofuran derivatives have been reported to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that the action of 1-Benzofuran-7-sulfonamide could result in similar molecular and cellular effects.

Action Environment

It is known that the biological activities of benzofuran derivatives can be significantly affected by various electron-donating or electron-withdrawing substituents . This suggests that the action, efficacy, and stability of 1-Benzofuran-7-sulfonamide could be influenced by the presence of such substituents in its environment.

Safety and Hazards

将来の方向性

Benzofuran-based sulphonamides have shown potential in the field of drug discovery, especially as antimicrobial agents . They have also been explored for their anti-TB potentials . Future research could focus on further exploring the therapeutic potential of these compounds and developing structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .

特性

IUPAC Name |

1-benzofuran-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c9-13(10,11)7-3-1-2-6-4-5-12-8(6)7/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHJXCHSBFBUCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)N)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate](/img/structure/B1395251.png)

![6-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1395260.png)